N-(4-cyanophenyl)-4-phenylbenzamide
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Overview
Description
N-(4-cyanophenyl)-4-phenylbenzamide: is an organic compound that features a biphenyl structure with a carboxamide group and a cyanophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-phenylbenzamide typically involves the reaction of 4-cyanophenylamine with 4-biphenylcarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the cyanophenyl group
Scientific Research Applications
N-(4-cyanophenyl)-4-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors .
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-phenylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)glycine
- N-(4-cyanophenyl)thiourea
- 4-cyanophenyl-4’-n-octylbenzoate
Uniqueness
N-(4-cyanophenyl)-4-phenylbenzamide stands out due to its unique biphenyl structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, specific reactivity, and potential for diverse applications in various fields .
Properties
Molecular Formula |
C20H14N2O |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H14N2O/c21-14-15-6-12-19(13-7-15)22-20(23)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,(H,22,23) |
InChI Key |
YORGAZALAHCVHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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